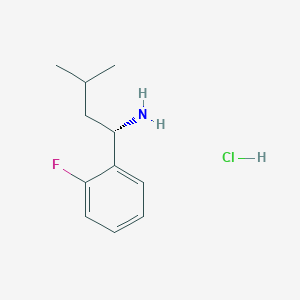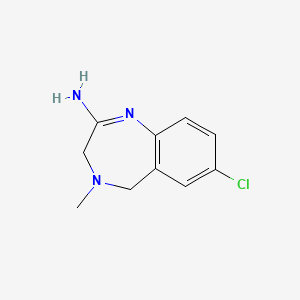
7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 4th position on the benzodiazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine typically involves the following steps:
Formation of the Benzodiazepine Ring: The initial step involves the formation of the benzodiazepine ring through a condensation reaction between an ortho-diamine and a ketone.
Methylation: The methyl group is introduced at the 4th position using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodiazepines with various functional groups.
Scientific Research Applications
7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. It acts as a positive allosteric modulator, enhancing the effect of GABA, an inhibitory neurotransmitter. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability, which manifests as anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Midazolam: Known for its rapid onset of action and short duration.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Uniqueness
7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure allows for specific interactions with the GABA receptor, potentially leading to different therapeutic effects and side effect profiles.
Properties
Molecular Formula |
C10H12ClN3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
7-chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine |
InChI |
InChI=1S/C10H12ClN3/c1-14-5-7-4-8(11)2-3-9(7)13-10(12)6-14/h2-4H,5-6H2,1H3,(H2,12,13) |
InChI Key |
MCNMIKLFMPMXNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)Cl)N=C(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate](/img/structure/B11827336.png)

![2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827344.png)
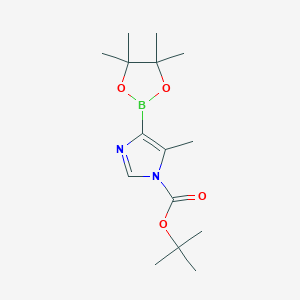
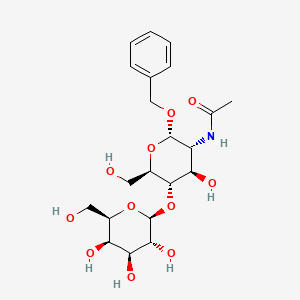
![(1R,4R,5S,7R)-5-[tert-butyl(dimethyl)silyl]oxy-7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B11827361.png)
![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)


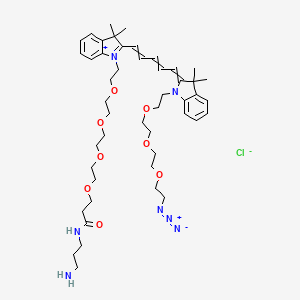

![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)

